molecular formula C18H22O6S B12678175 1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol CAS No. 50326-38-0

1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol

Cat. No.: B12678175
CAS No.: 50326-38-0
M. Wt: 366.4 g/mol
InChI Key: ZTUNUWXWAKQYMN-UHFFFAOYSA-N
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Description

1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is a chemical compound with the molecular formula C18H22O5S It is known for its unique structure, which includes a sulfonyl group and two phenyleneoxy groups connected by a dipropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol typically involves the reaction of sulfonyl chloride with p-phenyleneoxy compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenyleneoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyleneoxy compounds.

Scientific Research Applications

1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyleneoxy groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Sulfonylbis(phenyleneoxy))dipropan-2-ol: Similar structure but lacks the p-phenyleneoxy groups.

    1,1’-(Sulfonylbis(m-phenyleneoxy))dipropan-2-ol: Contains m-phenyleneoxy groups instead of p-phenyleneoxy groups.

    1,1’-(Sulfonylbis(o-phenyleneoxy))dipropan-2-ol: Contains o-phenyleneoxy groups instead of p-phenyleneoxy groups.

Uniqueness

1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is unique due to the presence of p-phenyleneoxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents, making it more versatile for different applications.

Properties

CAS No.

50326-38-0

Molecular Formula

C18H22O6S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-[4-(2-hydroxypropoxy)phenyl]sulfonylphenoxy]propan-2-ol

InChI

InChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3

InChI Key

ZTUNUWXWAKQYMN-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O

Origin of Product

United States

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